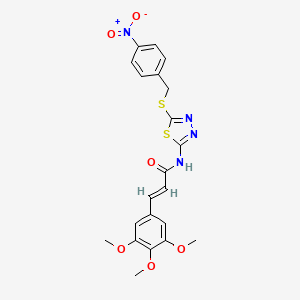
(E)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H20N4O6S2 and its molecular weight is 488.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that belongs to the 1,3,4-thiadiazole class of compounds, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold has been extensively studied due to its broad spectrum of biological activities. Compounds containing this moiety exhibit antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties. The structural versatility of thiadiazoles allows for modifications that enhance their biological efficacy and selectivity towards various biological targets .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate aryl or alkyl substituents. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Mechanism of Action : Thiadiazole compounds can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. They may also act as phosphodiesterase inhibitors and antagonists to adenosine receptors .
- Case Study : In vitro evaluations have demonstrated that derivatives like this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds often fall within the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative | MCF-7 | 12.5 |
| Thiadiazole Derivative | HT-29 | 15.0 |
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Efficacy : Studies indicate that compounds such as this compound demonstrate potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are comparable to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 0.25 | Ampicillin |
| Escherichia coli | 0.50 | Ampicillin |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been investigated using models such as maximal electroshock seizure (MES):
- Protective Effects : In animal studies, certain thiadiazole derivatives provided up to 80% protection against seizures at a dosage of 100 mg/kg. The mechanisms involved include modulation of GABAergic transmission and inhibition of voltage-gated sodium channels .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their chemical structure. Substituents on the thiadiazole ring can enhance lipophilicity and alter interaction with biological targets:
Propriétés
IUPAC Name |
(E)-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S2/c1-29-16-10-14(11-17(30-2)19(16)31-3)6-9-18(26)22-20-23-24-21(33-20)32-12-13-4-7-15(8-5-13)25(27)28/h4-11H,12H2,1-3H3,(H,22,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZRBYOTBWHFC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














